2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid

Aflatoxin Inhibition Mycotoxin Control Antifungal Agent

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid (CAS 174422-11-8), also known as 2-(2-thienyl)benzimidazole-6-carboxylic acid (6-TBCA), is a heterocyclic building block with the molecular formula C12H8N2O2S and a molecular weight of 244.27 g/mol. Its structure integrates a benzimidazole core with a 2-thiophenyl substituent and a carboxylic acid handle at the 5(6)-position, providing a versatile scaffold for medicinal chemistry and material science applications.

Molecular Formula C12H8N2O2S
Molecular Weight 244.27 g/mol
CAS No. 174422-11-8
Cat. No. B063076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid
CAS174422-11-8
Molecular FormulaC12H8N2O2S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
InChIInChI=1S/C12H8N2O2S/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16)
InChIKeyHNBAEALJFFNPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid (CAS 174422-11-8) | Core Scaffold and Procurement Specifications


2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid (CAS 174422-11-8), also known as 2-(2-thienyl)benzimidazole-6-carboxylic acid (6-TBCA), is a heterocyclic building block with the molecular formula C12H8N2O2S and a molecular weight of 244.27 g/mol . Its structure integrates a benzimidazole core with a 2-thiophenyl substituent and a carboxylic acid handle at the 5(6)-position, providing a versatile scaffold for medicinal chemistry and material science applications [1].

Why Generic Benzimidazole-5-carboxylic Acids Cannot Replace 2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic Acid in Targeted Applications


Substitution at the 2-position of the benzimidazole ring and the nature of the heterocyclic substituent profoundly influence biological activity and physicochemical properties. While unsubstituted benzimidazole-5-carboxylic acids may exhibit broad antimicrobial or anti-inflammatory effects, the specific introduction of a 2-thiophenyl group in 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid (6-TBCA) redirects activity towards potent inhibition of aflatoxin biosynthesis, a property not shared by simpler analogs [1]. Furthermore, even among 2-substituted thienyl benzimidazoles, minor structural variations—such as replacing the carboxylic acid with a methyl or carbonitrile group—lead to drastically different efficacy profiles, as demonstrated by direct comparative studies [1]. This evidence confirms that generic substitution within this chemical class is not a viable strategy for achieving the specific, quantifiable outcomes associated with 6-TBCA.

Quantitative Differentiation Evidence for 2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic Acid (6-TBCA) vs. Closest Analogs


6-TBCA Exhibits Quantifiable Inhibition of Aflatoxin B1 Biosynthesis, Distinct from Its Methyl and Carbonitrile Analogs

In a direct comparative study, 2-(2-thienyl) benzimidazole-6-carboxylic acid (6-TBCA, the target compound) demonstrated a quantifiable inhibitory effect on aflatoxin B1 (AFB1) production with an IC50 of 18.25 µg/mL [1]. This potency is lower than its methyl analog, 2-(2-thienyl)-6-methylbenzimidazole (6-MTBD, IC50 = 12.36 µg/mL), but represents a distinct functional profile compared to the carbonitrile analog, 2-(2-thienyl) benzimidazole-6-carbonitrile (6-CTBD), which failed to effectively inhibit AFB1 synthesis (achieving only 39.5% inhibition at unspecified concentrations) [1]. The parent compound, 2-(2-thienyl) benzimidazole (2-TBD), was noted for antifungal properties but its substitution at the 6-position was required to redirect activity towards aflatoxin synthesis inhibition [1].

Aflatoxin Inhibition Mycotoxin Control Antifungal Agent

6-TBCA is a Key Intermediate for Synthesizing Potent Antileukemic and Topoisomerase II Inhibitors

The benzimidazole-5-carboxylic acid scaffold is a critical precursor for synthesizing derivatives with potent antitumor activity. While not a direct study on 6-TBCA itself, research on closely related benzimidazole-5-carboxylic acid derivatives demonstrates that transition metal complexes of these compounds act as topoisomerase II inhibitors [1]. Furthermore, specific derivatives of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid have shown antileukemic activity with an IC50 value of 3 µM in cell-based assays, inducing S/G2 cell cycle arrest [2]. The presence of the carboxylic acid handle on 6-TBCA enables its use as a building block for generating similar libraries of bioactive metal complexes and amide derivatives.

Anticancer Topoisomerase II Inhibition Medicinal Chemistry

6-TBCA and Its Derivatives Offer a Unique Mechanistic Profile: Inhibition of Toxic Secondary Metabolites Without Affecting Fungal Growth

A key differentiation highlighted in the literature for sulfur-containing benzimidazole derivatives, including 6-TBCA, is their ability to inhibit aflatoxin synthesis without suppressing the growth of the Aspergillus flavus fungus itself [1]. This stands in contrast to many conventional antifungal agents that function by killing or inhibiting the growth of the organism, which can lead to resistance. The study demonstrates that 6-TBCA and its analogs downregulate specific regulatory and structural genes (aflR, aflS, aflH, aflP) involved in the aflatoxin biosynthetic pathway, while fungal biomass remains unaffected [1].

Mycotoxin Control Antiaflatoxigenic Fermentation

Recommended Application Scenarios for 2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic Acid Based on Quantitative Evidence


Targeted Inhibition of Aflatoxin B1 Biosynthesis in Food and Feed Safety Research

Leverage 6-TBCA as a chemical probe or lead compound for studying and controlling aflatoxin contamination. Its demonstrated IC50 of 18.25 µg/mL against AFB1 production, coupled with its non-fungicidal mechanism of action, makes it a specific tool for dissecting the aflatoxin biosynthetic pathway in Aspergillus flavus without introducing the confounding variable of fungal growth inhibition [1].

Synthesis of Diversified Benzimidazole Libraries for Anticancer Drug Discovery

Utilize the carboxylic acid handle of 6-TBCA as a versatile point for chemical diversification. By forming amides, esters, or metal complexes, researchers can generate focused libraries of benzimidazole derivatives for evaluation as topoisomerase II inhibitors or antileukemic agents, building on the established activity of structurally related compounds in this class [1][2].

Development of Novel Antiaflatoxigenic Agents for Agricultural and Fermentation Applications

Exploit the unique property of 6-TBCA and its analogs to inhibit mycotoxin production without harming the producing fungus. This makes the compound a prime candidate for development into treatments or additives for crops and fermentation processes, where the goal is to reduce aflatoxin levels in the final product (e.g., in rice, maize, or fermented foods) while maintaining a healthy microbial ecosystem [1].

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